molecular formula C9H9NO3S2 B184755 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol CAS No. 155559-80-1

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

Cat. No.: B184755
CAS No.: 155559-80-1
M. Wt: 243.3 g/mol
InChI Key: NGYFZFOTGFAZBR-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains a benzoxazole ring fused with a thiol group and an ethylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonation of the benzoxazole ring using ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Thiol Group Introduction: The thiol group can be introduced by treating the intermediate with a thiolating agent such as thiourea or hydrogen sulfide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethylsulfonyl)-2-methoxyaniline: Shares the ethylsulfonyl group but has a different core structure.

    2-Substituted-5-(ethylsulfonyl)benzoxazoles: Similar core structure with different substituents.

    Amisulpride: Contains an ethylsulfonyl group and is used as an antipsychotic agent.

Uniqueness

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol is unique due to the combination of its benzoxazole ring, thiol group, and ethylsulfonyl substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethylsulfonyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-8-7(5-6)10-9(14)13-8/h3-5H,2H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYFZFOTGFAZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368288
Record name 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155559-80-1
Record name 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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